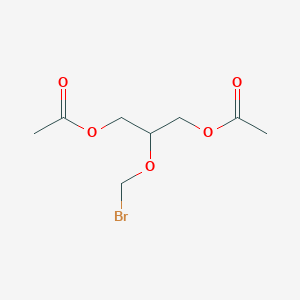
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate is an organic compound that features both bromine and acetate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate typically involves the bromination of 1,3-propanediol followed by acetylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The acetylation step involves the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of 1,3-propanediol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 2-(hydroxymethoxy)-1,3-Propanediol 1,3-diacetate.
Oxidation: Formation of 2-(bromomethoxy)propanal or 2-(bromomethoxy)propanoic acid.
Reduction: Formation of 2-(methoxy)-1,3-Propanediol 1,3-diacetate.
Applications De Recherche Scientifique
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The acetate groups can undergo hydrolysis to release acetic acid, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(chloromethoxy)-1,3-Propanediol 1,3-diacetate
- 2-(iodomethoxy)-1,3-Propanediol 1,3-diacetate
- 2-(fluoromethoxy)-1,3-Propanediol 1,3-diacetate
Uniqueness
2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
86357-15-5 |
|---|---|
Formule moléculaire |
C8H13BrO5 |
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
[3-acetyloxy-2-(bromomethoxy)propyl] acetate |
InChI |
InChI=1S/C8H13BrO5/c1-6(10)12-3-8(14-5-9)4-13-7(2)11/h8H,3-5H2,1-2H3 |
Clé InChI |
HHGZUAQYPNULIT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(COC(=O)C)OCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)
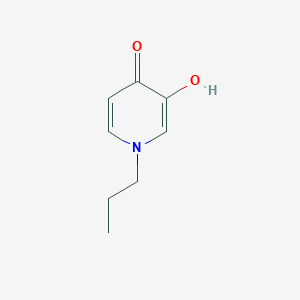

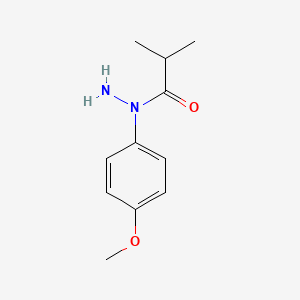
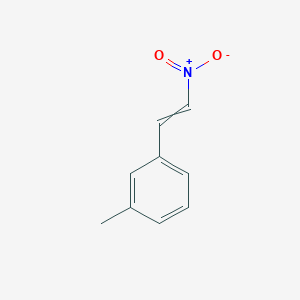
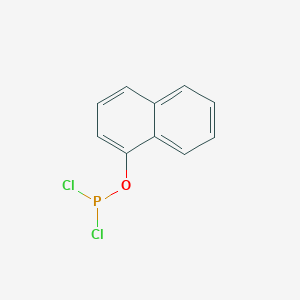
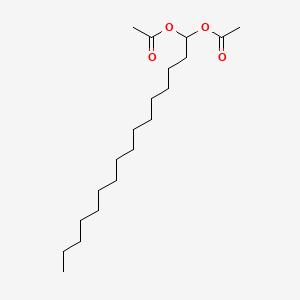

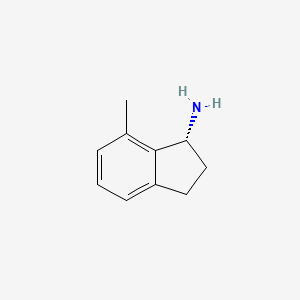
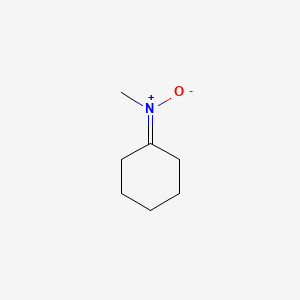
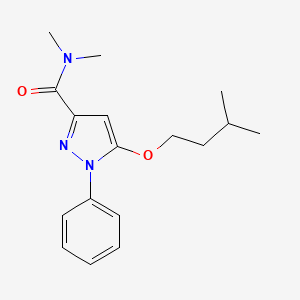
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)

